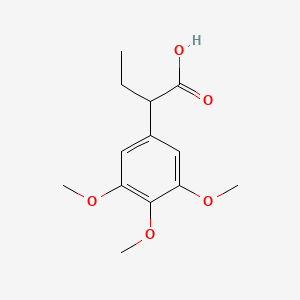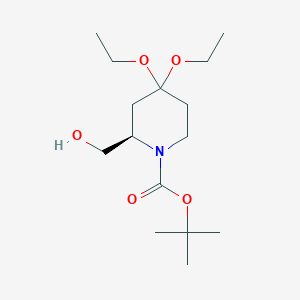
2-(Azetidin-3-yl)pyrimidine hydrochloride
Overview
Description
2-(Azetidin-3-yl)pyrimidine hydrochloride is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidines, which are heterocyclic compounds that contain nitrogen atoms in their ring structure.
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Activities : A study focused on synthesizing new pyrimidine-azetidinone analogues, demonstrating their potential in antimicrobial and antitubercular applications. These compounds were evaluated for activity against bacterial, fungal strains, and Mycobacterium tuberculosis, indicating a promising direction for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents : Research on Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone revealed their potential as antidepressant and nootropic agents. The study highlighted compounds exhibiting significant activity in this context, emphasizing the 2-azetidinone skeleton's viability as a central nervous system (CNS) active agent (Thomas et al., 2016).
Antifibrotic Activities : The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation against rat hepatic stellate cells revealed compounds with better anti-fibrotic activities than standard drugs. This indicates their potential in developing novel anti-fibrotic drugs (Gu et al., 2020).
Antioxidant Activities : The synthesis and characterization of bis(2-(pyrimidin-2-yl)ethoxy)alkanes demonstrated their antioxidant properties through various in vitro test systems. The study revealed significant antioxidant activity, suggesting the influence of the alkyl fragment on the antioxidant potential of these compounds (Rani et al., 2012).
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of pyrimidines, which are heterocyclic compounds that contain nitrogen atoms in their ring structure. Pyrimidines play crucial roles in the synthesis of DNA, RNA, and protein in cells, suggesting that this compound may interact with these biological molecules.
Biochemical Pathways
Pharmacokinetics
It is known that the compound is a white to yellow solid, insoluble in water but soluble in organic solvents. Its solubility profile suggests that it may be absorbed and distributed in the body via lipid-rich tissues.
Result of Action
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature may affect its stability.
properties
IUPAC Name |
2-(azetidin-3-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKVXZNSXUWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





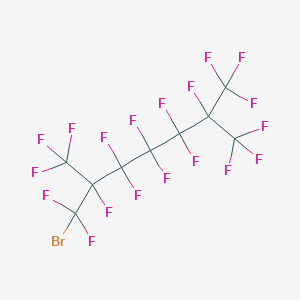

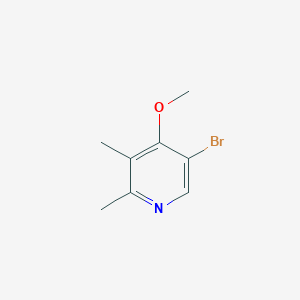

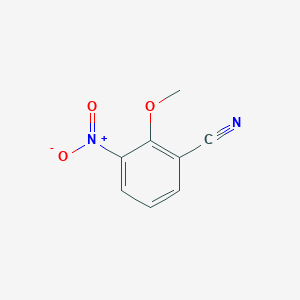

![(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039589.png)

